molecular formula C16H13ClN4O4 B11472211 3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11472211
M. Wt: 360.75 g/mol
InChI Key: MECDCMLHFPYCQU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, its antimicrobial activity may involve inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a chlorophenyl group, a furan ring, and an oxadiazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C16H13ClN4O4

Molecular Weight

360.75 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H13ClN4O4/c17-11-5-3-10(4-6-11)13-20-16(25-21-13)15(23)19-8-7-18-14(22)12-2-1-9-24-12/h1-6,9H,7-8H2,(H,18,22)(H,19,23)

InChI Key

MECDCMLHFPYCQU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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